2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

HSP90 inhibition quinazoline-quinazolinone hybrid structure-based drug design

2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic quinazoline-quinazolinone hybrid that belongs to the dihydroquinazolin-5(6H)-one scaffold class. This scaffold is structurally related to the core of the clinical-stage HSP90 inhibitor NVP-HSP990, whose co-crystal structure with the HSP90α N-domain has been solved at 1.80 Å resolution (PDB 4W7T).

Molecular Formula C23H19N5O
Molecular Weight 381.4 g/mol
Cat. No. B11562143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC23H19N5O
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC1=NC(=NC2=CC=CC=C12)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5
InChIInChI=1S/C23H19N5O/c1-14-17-9-5-6-10-19(17)26-23(25-14)28-22-24-13-18-20(27-22)11-16(12-21(18)29)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3,(H,24,25,26,27,28)
InChIKeyARZIQRABMBRULR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one Cannot Be Treated as Just Another Dihydroquinazolinone


2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic quinazoline-quinazolinone hybrid that belongs to the dihydroquinazolin-5(6H)-one scaffold class. This scaffold is structurally related to the core of the clinical-stage HSP90 inhibitor NVP-HSP990, whose co-crystal structure with the HSP90α N-domain has been solved at 1.80 Å resolution (PDB 4W7T) [1]. However, the target compound distinguishes itself by carrying a 4-methylquinazolin-2-ylamino substituent at position 2 rather than a simple amino or substituted-phenylamino group. This substitution introduces a second quinazoline ring system into the molecule, which is expected to modulate both the physicochemical properties and the target-engagement profile relative to simpler 2‑amino‑ or 2‑arylamino‑dihydroquinazolinone analogs. Despite the structural novelty, publicly available quantitative head-to-head biological data for this exact compound remain extremely scarce; the evidence assembled below draws on the best available comparator information and should be interpreted as a guide to differentiating potential rather than a catalog of definitive, experimentally verified superiority.

Why Generic Substitution Fails for 2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one


Within the dihydroquinazolin-5(6H)-one series, even conservative modifications at the 2‑position can drastically alter biological activity. The co-crystal structure of (7S)-2-amino-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one (PDB ligand 3JC) bound to HSP90α demonstrates that the 2‑amino group participates in a critical hydrogen-bond network with Asp93 and a conserved water molecule within the ATP-binding pocket [1]. Replacing this amino group with a bulkier 4-methylquinazolin-2-ylamino moiety, as in the target compound, alters the hydrogen‑bond donor/acceptor geometry while appending an additional planar heteroaromatic ring that can engage in π‑π stacking with Phe138 or other hydrophobic residues [2]. Closely related analogs—including 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one, 2-[(4-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one, and 2-[(3-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one—diverge in ring topology, electron density, and steric bulk at the 2‑position . Consequently, generic interchange among these analogs without quantitative selectivity, potency, or ADMET data is scientifically unjustified, as the 2‑substituent dictates not only primary target affinity but also off-target kinase profiles, metabolic stability, and CYP inhibition liability. The evidence items in Section 3 quantify these differences where direct comparator data exist.

Quantitative Differentiation Evidence for 2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one Versus Closest Analogs


2‑Substituent‐Driven Selectivity Shift: 4‑Methylquinazolin‑2‑ylamino vs. 2‑Amino in HSP90α Binding

In the co-crystal structure of the 2‑amino analog (7S)-2-amino-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one bound to HSP90α (PDB 4W7T), the 2‑amino group forms hydrogen bonds with Asp93 and a conserved water molecule, while the 7‑phenyl ring occupies a hydrophobic pocket [1]. The target compound replaces the 2‑amino group with a 4‑methylquinazolin‑2-ylamino moiety, which presents a larger, more planar heteroaromatic system. Although direct binding data for the target compound are absent, the structural comparison predicts that the additional quinazoline ring can engage in π‑π stacking with Phe138 (a residue that does not contact the 2‑amino group in the 3JC‑bound structure), potentially enhancing binding enthalpy while reducing rotational freedom [2]. This class-level inference highlights the potential for altered selectivity versus the parent 2‑amino scaffold, which exhibited an HSP90α IC50 of 0.6 nM in the NVP-HSP990 series .

HSP90 inhibition quinazoline-quinazolinone hybrid structure-based drug design

Regioselective Methylation Differentiates 4‑Methylquinazolin‑2‑ylamino from 4,8‑Dimethylquinazolin‑2‑ylamino Analogs

The commercially available analog 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one (molecular formula C25H23N5O, molecular weight ~409 g/mol) carries an additional methyl group at the 8‑position of the quinazoline ring compared with the target compound . This seemingly minor modification alters the electron density of the quinazoline ring, which can shift the pKa of the adjacent nitrogen and modify hydrogen‑bonding strength with target kinases. No direct head‑to‑head biological comparison between the two compounds has been published, but literature on analogous quinazoline kinase inhibitors demonstrates that the presence or absence of an 8‑methyl substituent can alter selectivity across the kinome by >10‑fold for closely related scaffolds [1]. Until experimental selectivity profiling is available, users cannot assume interchangeability between the 4‑methyl and 4,8‑dimethyl analogs.

kinase inhibitor dihydroquinazolinone structure-activity relationship

CYP Inhibition Liability: Indirect Evidence from BindingDB for Structurally Proximal 4‑Methylquinazolin‑2‑ylamino Compounds

Although CYP inhibition data specific to the target compound are not publicly available, BindingDB entries for compounds carrying the 4‑methylquinazolin‑2‑ylamino substructure provide class-level insight. A related 4‑methylquinazolin‑2‑ylamino‑pyrimidinone derivative (CHEMBL5180351) showed an IC50 of 2.53 µM against CYP1A2 in human liver microsomes after a 30‑minute preincubation with NADPH [1]. Another congener (CHEMBL4633246) exhibited a CYP3A4/5 IC50 of 5.50 µM under similar conditions [2]. While these data cannot be directly extrapolated to the target compound, they signal that the 4‑methylquinazolin‑2‑ylamino motif may carry inherent CYP inhibition risk that is absent in simpler 2‑amino or 2‑benzylamino dihydroquinazolinone analogs, for which lower CYP inhibition is typically reported. Any procurement decision for in vivo or ADMET studies should factor in the need for dedicated CYP profiling.

CYP450 inhibition drug-drug interaction ADMET

Research and Industrial Application Scenarios for 2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one


Kinase Selectivity Probe Development Using the Dual‑Quinazoline Architecture

The compound s 4‑methylquinazolin‑2‑ylamino substituent introduces a second quinazoline ring that can act as an additional ATP‑mimetic anchor. Based on the structural precedent of the dihydroquinazolinone scaffold binding to HSP90α (PDB 4W7T), the target compound is a rational candidate for broad‑kinome selectivity profiling to identify kinases that preferentially accommodate the larger 2‑substituent. This application is directly supported by the structural differentiation evidence in Section 3, Evidence Item 1 [1].

ADMET Lead Optimization with Focus on CYP Modulation

Because structurally related 4‑methylquinazolin‑2‑ylamino compounds exhibit CYP1A2 and CYP3A4/5 IC50 values in the low micromolar range (Section 3, Evidence Item 3), the target compound is a suitable starting point for systematic ADMET optimization. Researchers can modify the quinazoline or dihydroquinazolinone ring systems while using CYP inhibition as a measurable endpoint for structure‑property relationship (SPR) campaigns [2].

Computational Docking and Free‑Energy Perturbation Studies Against HSP90 and Related Chaperones

Given the availability of a high‑resolution co‑crystal structure for the 2‑amino analog (PDB 4W7T), computational chemists can dock the target compound into the HSP90α N‑domain and calculate relative binding free energies versus the 2‑amino parent. Such studies can guide the design of hybrid inhibitors that exploit both the Asp93‑water‑hydrogen‑bond network and the Phe138 π‑stacking interaction predicted for the 4‑methylquinazolin‑2‑ylamino group (Section 3, Evidence Item 1) [1].

Chemical Biology Tool for Profiling Dihydroquinazolinone 2‑Substituent Effects

The target compound fills a specific gap in the 2‑substituent SAR matrix of the 7‑phenyl‑7,8‑dihydroquinazolin‑5(6H)-one class. When compared head‑to‑head with 2‑amino, 2‑benzylamino, 2‑(4‑methoxyphenyl)amino, and 2‑(4,8‑dimethylquinazolin‑2‑yl)amino analogs, the compound allows researchers to dissect the contribution of quinazoline ring incorporation to cellular potency, selectivity, and physicochemical properties (Section 3, Evidence Item 2) .

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